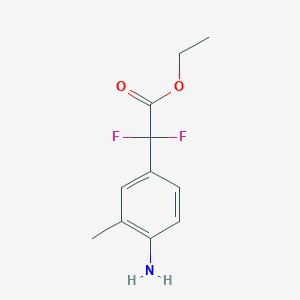

5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide, also known as BAY 73-6691, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research on compounds with similar structures or functional groups has revealed a variety of applications in organic synthesis and material science. For example, studies have shown that N-halo-nitrobenzamides, which share a resemblance in functional groups to the compound , can react with organic acids to form acyl or sulfonyl hypoiodites or hypobromites. These compounds readily add to double bonds under mild conditions, yielding trans-vic-halogeno esters, suggesting a potential use in the synthesis of complex organic molecules through halogenation and esterification processes (Goosen, Hoffmann, & Taljaard, 1994).

Crystal Engineering

The structural aspects of similar compounds have been explored in crystal engineering. For instance, molecular tapes mediated via strong hydrogen bonds and weak halogen interactions have been identified in complexes involving nitrobenzamide derivatives, demonstrating the potential of these compounds in designing new crystalline materials with desired properties (Saha, Nangia, & Jaskólski, 2005).

Antitumor Activity

Derivatives of nitrobenzamide, especially those involving halogen atoms, have been studied for their antitumor activity. The bioreductive properties of these compounds, leading to selective toxicity for hypoxic cells, highlight their potential as novel hypoxia-selective cytotoxins in cancer therapy (Palmer et al., 1995).

Novel Materials and Drug Design

The unique reactivity and structural properties of bromo-nitrobenzamide derivatives offer avenues for the development of novel materials and drug design. Their ability to undergo specific reactions under controlled conditions makes them valuable tools in synthetic chemistry and pharmaceutical research. For example, the synthesis and oxidant properties of novel compounds suggest their utility in understanding oxidative stress and designing antioxidants (Karatas et al., 2006).

Propiedades

IUPAC Name |

5-bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c1-8-10(5-9(14)6-11(8)17(19)20)12(18)16-13(7-15)3-2-4-13/h5-6H,2-4H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJOSFHGUVBRRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC2(CCC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)

![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)

![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)